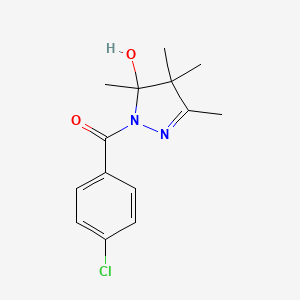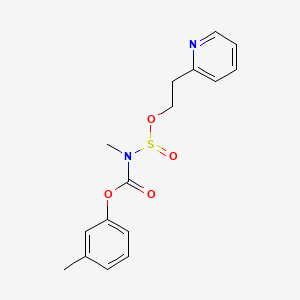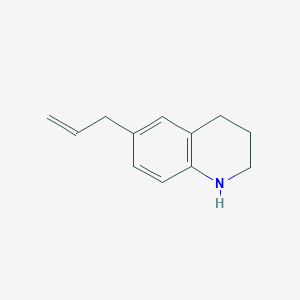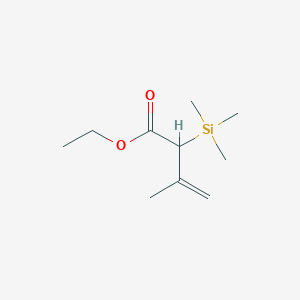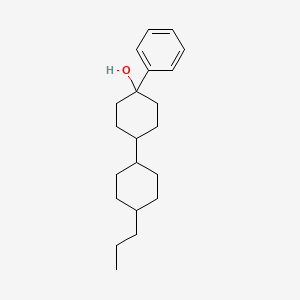
1-Phenyl-4-(4-propylcyclohexyl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-4-(4-propylcyclohexyl)cyclohexan-1-ol is an organic compound that belongs to the class of substituted cyclohexanes. This compound features a cyclohexane ring substituted with a phenyl group and a propylcyclohexyl group, making it a complex molecule with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-(4-propylcyclohexyl)cyclohexan-1-ol typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Propylcyclohexyl Group: The initial step involves the alkylation of cyclohexanone with propyl bromide in the presence of a strong base such as sodium hydride to form 4-propylcyclohexanone.
Addition of the Phenyl Group: The next step involves the addition of a phenyl group to the cyclohexanone derivative. This can be achieved through a Friedel-Crafts alkylation reaction using benzene and a Lewis acid catalyst such as aluminum chloride.
Reduction to Alcohol: The final step involves the reduction of the ketone group to an alcohol. This can be achieved using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-4-(4-propylcyclohexyl)cyclohexan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl and propyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of 1-Phenyl-4-(4-propylcyclohexyl)cyclohexanone.
Reduction: Formation of various reduced derivatives depending on the specific conditions.
Substitution: Formation of halogenated derivatives such as brominated or chlorinated compounds.
Aplicaciones Científicas De Investigación
1-Phenyl-4-(4-propylcyclohexyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of substituted cyclohexanes.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-4-(4-propylcyclohexyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The phenyl and propylcyclohexyl groups can interact with various enzymes and receptors, influencing their activity. The compound may also participate in signaling pathways, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenylcyclohexanol: A simpler analog with only a phenyl group attached to the cyclohexane ring.
4-Propylcyclohexanol: A compound with only a propyl group attached to the cyclohexane ring.
1-Phenyl-4-(4-methylcyclohexyl)cyclohexan-1-ol: A similar compound with a methyl group instead of a propyl group.
Uniqueness
1-Phenyl-4-(4-propylcyclohexyl)cyclohexan-1-ol is unique due to the presence of both a phenyl group and a propylcyclohexyl group, which confer distinct chemical and physical properties. This combination of substituents makes it a valuable compound for studying the effects of steric and electronic factors on chemical reactivity and stability.
Propiedades
Número CAS |
85547-08-6 |
|---|---|
Fórmula molecular |
C21H32O |
Peso molecular |
300.5 g/mol |
Nombre IUPAC |
1-phenyl-4-(4-propylcyclohexyl)cyclohexan-1-ol |
InChI |
InChI=1S/C21H32O/c1-2-6-17-9-11-18(12-10-17)19-13-15-21(22,16-14-19)20-7-4-3-5-8-20/h3-5,7-8,17-19,22H,2,6,9-16H2,1H3 |
Clave InChI |
GJCVKXZWLSUSGU-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)C2CCC(CC2)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





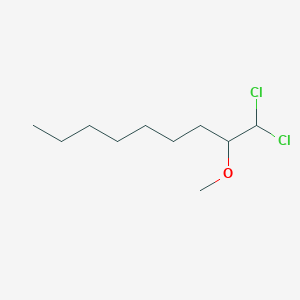
![N-Bis[(diphenyl-tert-butyl-silyl)oxy]phosphoryl-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14408479.png)
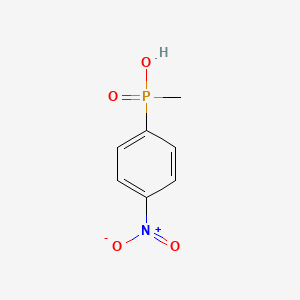
![(8R,9R,10S,13S,14S)-Hexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,2,3]oxathiazolidine]](/img/structure/B14408485.png)
![2-[(Dodec-3-yn-1-yl)oxy]oxane](/img/structure/B14408501.png)

